molecular formula C15H19NO3 B7354475 2-(oxolan-2-yl)-N-[(2S,3R)-2-phenyloxetan-3-yl]acetamide

2-(oxolan-2-yl)-N-[(2S,3R)-2-phenyloxetan-3-yl]acetamide

Cat. No. B7354475
M. Wt: 261.32 g/mol
InChI Key: WUNKUQHQTCQIAB-RLSDIYDTSA-N
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Description

2-(oxolan-2-yl)-N-[(2S,3R)-2-phenyloxetan-3-yl]acetamide, also known as OPA or oxetan-3-yl-acetamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. OPA is a synthetic compound that belongs to the class of oxetane derivatives and has a molecular weight of 243.3 g/mol.

Mechanism of Action

The mechanism of action of 2-(oxolan-2-yl)-N-[(2S,3R)-2-phenyloxetan-3-yl]acetamide is not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as proteases and kinases. This inhibition may lead to the suppression of certain cellular pathways, resulting in the observed anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound has inhibitory effects on certain enzymes, including proteases and kinases. Additionally, this compound has been found to induce cell death in cancer cells and inhibit tumor growth in animal models. However, further research is needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(oxolan-2-yl)-N-[(2S,3R)-2-phenyloxetan-3-yl]acetamide in lab experiments include its synthetic availability, low cost, and potential applications in drug development. However, the limitations of this compound include its low yield in synthesis and limited understanding of its mechanism of action.

Future Directions

There are several future directions for research involving 2-(oxolan-2-yl)-N-[(2S,3R)-2-phenyloxetan-3-yl]acetamide. One direction is to further investigate its mechanism of action and identify specific enzymes that this compound targets. Another direction is to explore the potential of this compound as a therapeutic agent for cancer treatment. Additionally, this compound can be used as a starting material for the synthesis of other oxetane derivatives with potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-(oxolan-2-yl)-N-[(2S,3R)-2-phenyloxetan-3-yl]acetamide involves the reaction of 2-oxolane carboxylic acid with (S)-2-phenyloxetan-3-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetamide to form this compound. The yield of this compound synthesis is typically around 50-60%.

Scientific Research Applications

2-(oxolan-2-yl)-N-[(2S,3R)-2-phenyloxetan-3-yl]acetamide has been found to have potential applications in various fields of scientific research. One of the significant areas of research is in the development of novel drugs. This compound has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of enzyme inhibitors. Additionally, this compound has been found to have anti-cancer properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(oxolan-2-yl)-N-[(2S,3R)-2-phenyloxetan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14(9-12-7-4-8-18-12)16-13-10-19-15(13)11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2,(H,16,17)/t12?,13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNKUQHQTCQIAB-RLSDIYDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)NC2COC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CC(=O)N[C@@H]2CO[C@H]2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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